REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]2[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH:14]=2)=[C:4]([C:22](=[O:25])[CH2:23][CH3:24])[CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH:9]2[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:13][CH2:14]2)=[C:4]([C:22](=[O:25])[CH2:23][CH3:24])[CH:3]=1
|
Name
|
|
Quantity
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2.94 g
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Type
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reactant
|
Smiles
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CC1=CC(=C(C=C1C)C=1CCN(CC1)C(=O)OC(C)(C)C)C(CC)=O
|
Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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144 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through a short plug of Celite®
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Type
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WASH
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Details
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eluting copiously with ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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the crude residue purified by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=CC(=C(C=C1C)C1CCN(CC1)C(=O)OC(C)(C)C)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |